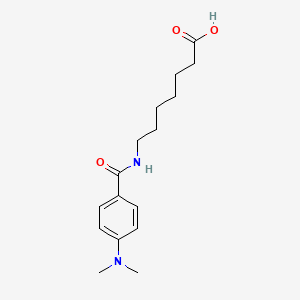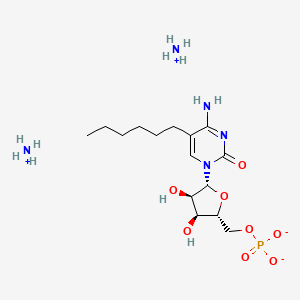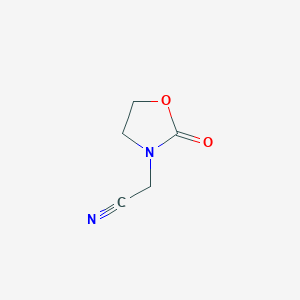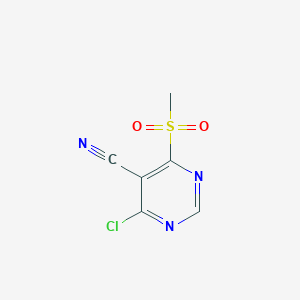
7-(4-(Dimethylamino)benzamido)heptanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4-(Dimethylamino)benzamido)heptanoic acid is an organic compound with the molecular formula C16H24N2O3. This compound is characterized by the presence of a dimethylamino group attached to a benzamido moiety, which is further connected to a heptanoic acid chain. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-(Dimethylamino)benzamido)heptanoic acid typically involves the following steps:
Formation of 4-(Dimethylamino)benzoic acid: This can be achieved through the reaction of dimethylamine with 4-chlorobenzoic acid under basic conditions.
Amidation Reaction: The 4-(Dimethylamino)benzoic acid is then reacted with heptanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
7-(4-(Dimethylamino)benzamido)heptanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamido derivatives.
Aplicaciones Científicas De Investigación
7-(4-(Dimethylamino)benzamido)heptanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 7-(4-(Dimethylamino)benzamido)heptanoic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their structure and function. The compound may also modulate enzymatic activity by acting as a competitive or non-competitive inhibitor.
Comparación Con Compuestos Similares
Similar Compounds
4-(Dimethylamino)benzoic acid: Shares the dimethylamino group and benzamido moiety but lacks the heptanoic acid chain.
Heptanoic acid: Contains the heptanoic acid chain but lacks the dimethylamino and benzamido groups.
N,N-Dimethyl-4-aminobenzoic acid: Similar structure but with different functional groups.
Uniqueness
7-(4-(Dimethylamino)benzamido)heptanoic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the dimethylamino and benzamido groups, along with the heptanoic acid chain, allows for versatile applications in various fields of research.
Propiedades
Fórmula molecular |
C16H24N2O3 |
|---|---|
Peso molecular |
292.37 g/mol |
Nombre IUPAC |
7-[[4-(dimethylamino)benzoyl]amino]heptanoic acid |
InChI |
InChI=1S/C16H24N2O3/c1-18(2)14-10-8-13(9-11-14)16(21)17-12-6-4-3-5-7-15(19)20/h8-11H,3-7,12H2,1-2H3,(H,17,21)(H,19,20) |
Clave InChI |
SVOIFRAJCJNFJO-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C(=O)NCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3S,10s,13r,17r)-17-[(1r)-1,5-dimethyl-4-methylene-hexyl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1h-cyclopenta[a]phenanthren-3-ol](/img/structure/B13110755.png)




![2-tert-butyl-7-[(2-fluoro-4-formylphenyl)amino]-1H-indole-3-carbaldehyde](/img/structure/B13110783.png)


![7-methyl-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one](/img/structure/B13110805.png)
![7-Isopropyl-5,6-dihydroimidazo[1,2-a]pyrimidine](/img/structure/B13110827.png)


